2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
2’-Phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to a pyrazolo[1,5-c][1,3]benzoxazine moiety
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds have been shown to possess various types of biological activity . For instance, some pyrazolo[1,5-c][1,3]benzoxazine derivatives have been reported to be effective antagonists of 5-HT 2B serotonin receptors .
Biochemical Pathways
It’s worth noting that compounds with similar structures have demonstrated antimicrobial, anti-inflammatory, and antioxidant activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
aureus ATCC 43300, anti-inflammatory effects superior to the reference drug diclofenac, as well as high antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclohexanone. The reaction is usually carried out in ethanol (EtOH) under reflux conditions for about one hour. The formation of the spirocyclic structure is facilitated by the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of cyclohexanone, followed by cyclization to form the oxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time. Industrial synthesis might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the pyrazole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the oxazine ring, potentially converting it to a more saturated form. Sodium borohydride (NaBH₄) is a typical reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrazole moiety. Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens (e.g., Br₂) for electrophilic substitution; nucleophiles (e.g., NH₃) for nucleophilic substitution.
Major Products
Oxidation: Formation of phenolic derivatives or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2’-Phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has been studied for various scientific applications:
Medicinal Chemistry: It exhibits antimicrobial, anti-inflammatory, and antioxidant activities. It has shown significant activity against Staphylococcus aureus and has potential as an anti-inflammatory agent superior to diclofenac.
Biological Studies: The compound is investigated for its interaction with serotonin receptors, particularly 5-HT2B, indicating potential use in neurological research.
Industrial Applications: Its unique structure makes it a candidate for developing new materials with specific chemical properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]-3’-ol
- Spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines
Uniqueness
Compared to similar compounds, 2’-Phenyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] stands out due to its specific substitution pattern and the presence of the spirocyclic structure, which imparts unique steric and electronic properties
Properties
IUPAC Name |
2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-3-9-16(10-4-1)18-15-19-17-11-5-6-12-20(17)24-21(23(19)22-18)13-7-2-8-14-21/h1,3-6,9-12,19H,2,7-8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGFGPIAIGHPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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